

The Enhanced Physicochemical Profile of Novel Domperidone Salts: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Domperidone

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Domperidone, a widely utilized antiemetic and prokinetic agent, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility.^{[1][2]} This poor solubility can limit its oral bioavailability.^[3] To address this challenge, recent research has focused on the development of novel salt forms of **domperidone** to enhance its physicochemical properties, particularly solubility and dissolution rate. This technical guide provides a comprehensive overview of the synthesis, characterization, and physicochemical properties of these new **domperidone** salts, based on recent scientific literature.

Synthesis of Novel Domperidone Salts

Novel **domperidone** salts have been successfully synthesized using various pharmaceutically acceptable salt formers, including generally recognized as safe (GRAS) compounds and other drugs or nutraceuticals.^{[4][5][6]} The primary methods employed for synthesis are mechanochemistry (grinding) and solution crystallization.^{[1][4]}

A range of dicarboxylic acids, hydroxybenzoic acids, and other organic acids have been utilized as coformers to produce new solid forms of **domperidone**. These include:

- Oxalic acid (OA)^[4]
- Malonic acid (MA)^[4]

- Succinic acid (SA)[4][7][8]
- Fumaric acid (FA)[4]
- Adipic acid (AA)[4]
- Citric acid (CA)[4]
- 4-hydroxybenzoic acid (4-HBA)[4]
- 2,4-dihydroxybenzoic acid (2,4-DHBA)[4]
- Pyrazine-2-carboxylic acid (PCA)[4]
- Nicotinic acid (NCA)[6]
- DL-mandelic acid (MAA)[6]
- Salicylic acid (SLA)[6]
- Orotic acid (OTA)[6]
- Aspirin (ASP)[6]

Physicochemical Characterization

A battery of analytical techniques has been employed to characterize these novel salts, confirming their formation and evaluating their physical properties.

Structural Analysis

The formation of new crystalline phases is confirmed through Powder X-ray Diffraction (PXRD) and Single Crystal X-ray Diffraction (SCXRD).[1][4] These techniques provide detailed information about the crystal lattice and the arrangement of molecules, confirming the creation of a new salt rather than a simple physical mixture. Structural analysis has revealed that in these salts, a proton is transferred from the acidic coformer to the piperidine nitrogen atom of the **domperidone** molecule.[1][4]

Thermal Properties

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the thermal behavior of the new salts.[1][4] DSC is employed to determine the melting point, which is a key indicator of the new solid form's identity and purity. TGA provides information on the thermal stability and the presence of solvates (e.g., hydrates). Several of the prepared salts, such as those with succinic acid, fumaric acid, adipic acid, and citric acid, were found to be hydrates.[1][4] In one study, most of the novel salts exhibited lower melting temperatures compared to the parent **domperidone**.[6]

Enhanced Physicochemical Properties

The primary goal of forming new salts of **domperidone** is to improve its physicochemical properties, with a particular focus on aqueous solubility.

Solubility

The aqueous solubility of the novel **domperidone** salts has been evaluated in various media, including buffers at different pH values to simulate physiological conditions. The results consistently demonstrate a significant improvement in solubility compared to the parent drug.[4][6]

For instance, at pH 6.4, the solubility order for a series of salts was found to be: DOM·AA > DOM·SA > DOM·FA > DOM·MA > DOM·OA > DOM·PCA > DOM·CA > DOM > DOM·4-HBA > DOM·2,4-DHBA.[4] At a more acidic pH of 1.2, the order changed to: DOM·FA > DOM·2,4-DHBA > DOM·SA > DOM·AA > DOM·PCA > DOM·MA > DOM·OA > DOM·4-HBA > DOM·CA > DOM.[4] Another study found enhanced solubility in pH 6.8 and 1.2 buffers, but a decrease in solubility in an acetate buffer at pH 4.6.[6] The **domperidone** succinate salt also demonstrated increased solubility.[7][8]

Table 1: Summary of Physicochemical Properties of Novel **Domperidone** Salts

Salt Former	Synthesis Method	Key Analytical Techniques	Notable Physicochemical Properties	Reference
Oxalic acid (OA), Malonic acid (MA), Succinic acid (SA), Fumaric acid (FA), Adipic acid (AA), Citric acid (CA), 4-hydroxybenzoic acid (4-HBA), 2,4-dihydroxybenzoic acid (2,4-DHBA), Pyrazine-2-carboxylic acid (PCA)	Mechanochemistry, Solution Crystallization	PXRD, SCXRD, TGA, DSC	Increased solubility at pH 1.2 and 6.4 for most salts compared to domperidone. DOM·SA, DOM·FA, DOM·AA, and DOM·CA were found to be hydrates.	[4]
Nicotinic acid (NCA), DL-mandelic acid (MAA), Salicylic acid (SLA), Orotic acid (OTA), Aspirin (ASP)	Not specified in abstract	Single-crystal X-ray diffraction	Lower melting temperatures compared to domperidone (except for DOM·OTA). Enhanced solubility in pH 6.8 and 1.2 buffers, but reduced solubility in acetate buffer (pH 4.6). Stable under accelerated humidity conditions.	[6]

Succinic acid	Not specified in abstract	Thermal, spectroscopic, microscopic, and powder diffraction measurements; Single-crystal X-ray diffraction	Increased solubility and wettability compared to pure domperidone.	[7][8]
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Dissolution Rate

An enhanced dissolution rate is a direct and beneficial consequence of increased solubility. Studies have shown that the novel **domperidone** salts exhibit a faster rate of drug release compared to the parent compound.[6] This is a critical factor for improving the bioavailability of the drug.

Stability

The stability of the new salt forms is a crucial parameter for their potential pharmaceutical development. The prepared salts have been shown to be stable under accelerated humidity conditions (40°C, 70-75% RH) for 30 days.[6] Furthermore, PXRD analysis of the residue after solubility experiments indicated that the majority of the molecular salts were stable and did not undergo phase changes or dissociation.[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of these findings. The following are generalized protocols based on the cited literature.

Synthesis of Domperidone Salts

- **Mechanochemical Synthesis (Grinding):** An equimolar amount of **domperidone** and the chosen salt former are ground together in a mortar and pestle or a ball mill for a specified duration. The resulting powder is then collected and characterized.
- **Solution Crystallization:** **Domperidone** and the salt former are dissolved in a suitable solvent or solvent mixture, often with heating to ensure complete dissolution. The solution is then

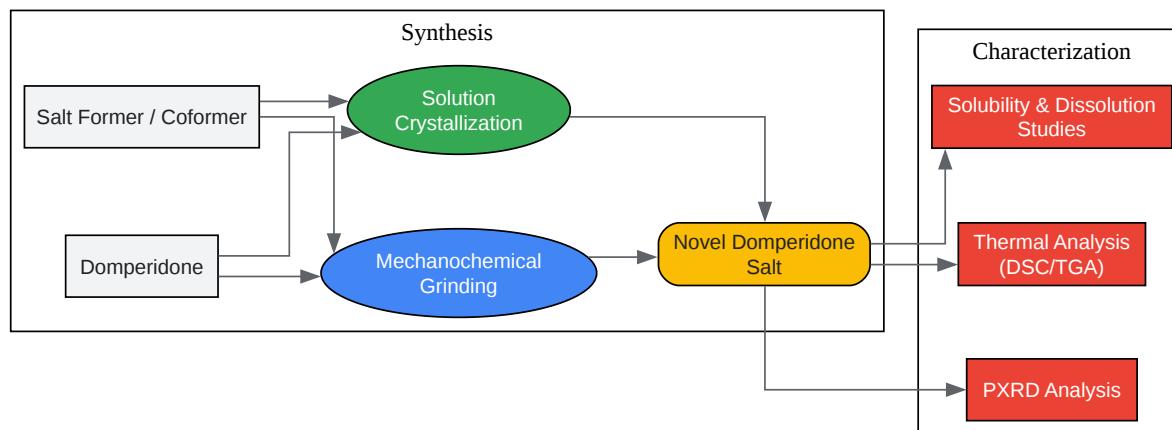
allowed to cool slowly to room temperature, or the solvent is allowed to evaporate, leading to the formation of crystals of the new salt.

Characterization Methods

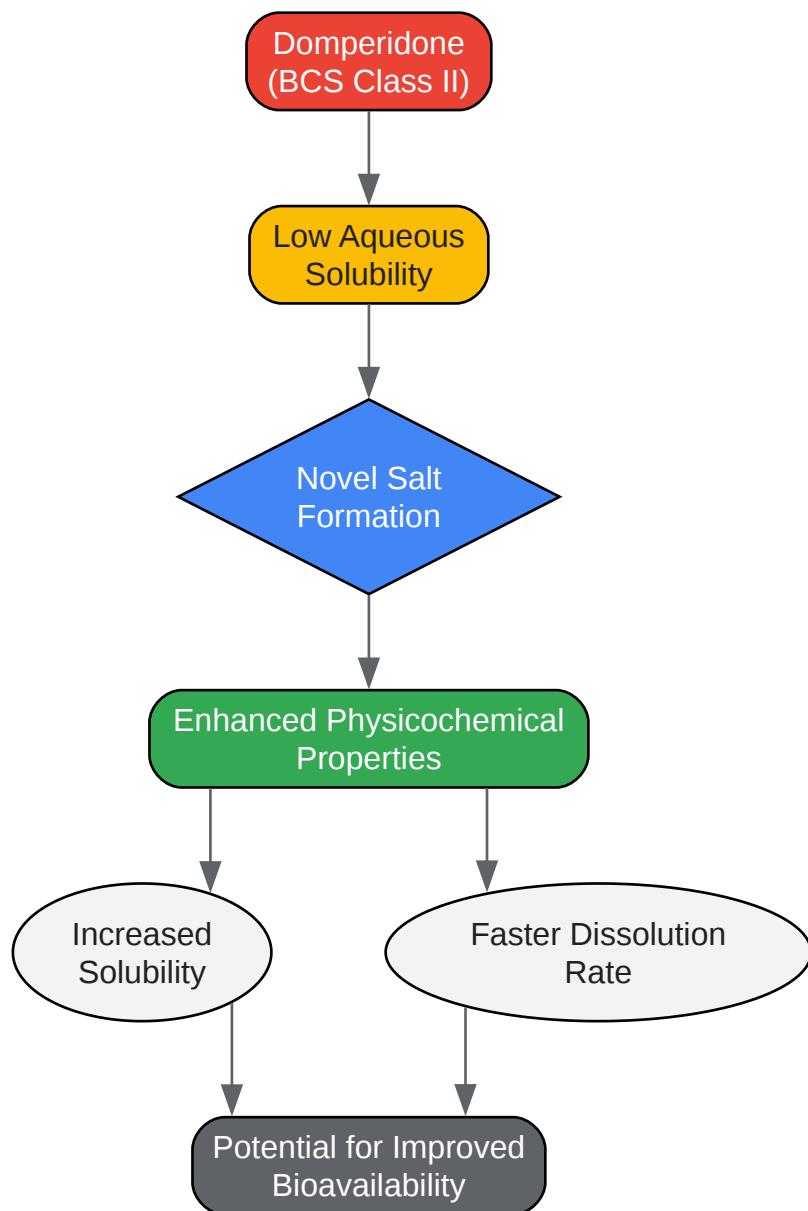
- Powder X-ray Diffraction (PXRD): The PXRD patterns of the synthesized salts are recorded using a diffractometer with Cu K α radiation. Samples are scanned over a 2 θ range, typically from 5° to 40°, at a specific scan rate. The resulting diffractograms are compared with those of the starting materials to confirm the formation of a new crystalline phase.
- Differential Scanning Calorimetry (DSC): A small amount of the sample (typically 2-5 mg) is placed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) over a specified temperature range under a nitrogen atmosphere. The heat flow is measured as a function of temperature to determine the melting point and other thermal events.
- Thermogravimetric Analysis (TGA): A sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and its mass is measured as a function of temperature. This analysis is used to determine the thermal stability and to identify the loss of volatiles such as water or other solvents.
- Solubility Studies: An excess amount of the **domperidone** salt is added to a specific volume of the dissolution medium (e.g., pH 1.2 HCl buffer, pH 6.8 phosphate buffer) in a vial. The vials are then shaken at a constant temperature (e.g., 37 °C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. The resulting suspension is filtered, and the concentration of **domperidone** in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for the synthesis and characterization of novel **domperidone** salts.

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Caption: Workflow for the synthesis and characterization of novel **domperidone** salts.



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Caption: Rationale for developing novel **domperidone** salts to enhance bioavailability.

Conclusion

The formation of novel salts of **domperidone** presents a promising strategy to overcome the solubility limitations of the parent drug. Research has demonstrated that by selecting appropriate salt formers, it is possible to significantly enhance the aqueous solubility and dissolution rate of **domperidone**. These improvements in physicochemical properties could potentially lead to enhanced bioavailability and therapeutic efficacy. The well-characterized and

stable nature of these new salt forms makes them attractive candidates for further development into novel pharmaceutical formulations of **domperidone**.

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- To cite this document: BenchChem. [The Enhanced Physicochemical Profile of Novel Domperidone Salts: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1670879#physicochemical-properties-of-novel-domperidone-salts>]

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